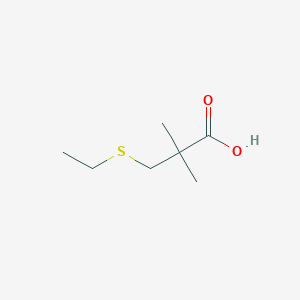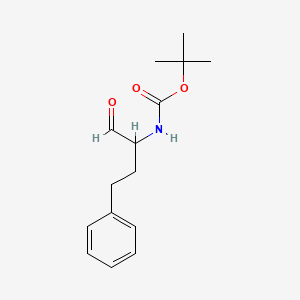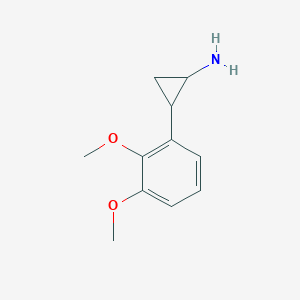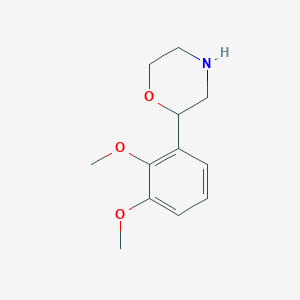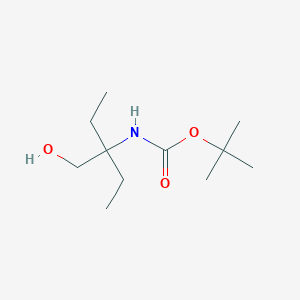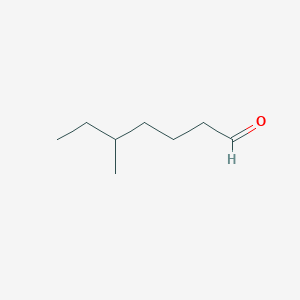![molecular formula C13H9F3S B13604515 2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
2-[4-(Trifluoromethyl)phenyl]benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1-thiol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the aromatic ring through radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiophenols, and various substituted aromatic compounds. These products can be further utilized in the synthesis of more complex molecules or as intermediates in industrial processes.
科学的研究の応用
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions at the molecular level.
作用機序
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 4-(trifluoromethyl)phenylisocyanate
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)phenol
Uniqueness
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications in various fields.
特性
分子式 |
C13H9F3S |
|---|---|
分子量 |
254.27 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]benzenethiol |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |
InChIキー |
ORDLMOMAAWQUEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)
![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
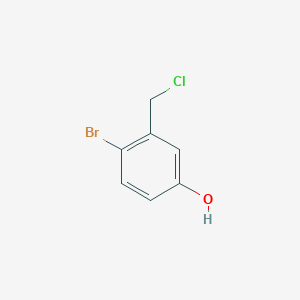
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
